molecular formula C5H13NO B1599495 (2R)-1-(dimethylamino)propan-2-ol CAS No. 53636-15-0

(2R)-1-(dimethylamino)propan-2-ol

Cat. No.: B1599495
CAS No.: 53636-15-0
M. Wt: 103.16 g/mol
InChI Key: NCXUNZWLEYGQAH-RXMQYKEDSA-N
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Description

(2R)-1-(dimethylamino)propan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-15-0
Record name Dimepranol, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMEPRANOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Significance of Chiral Amino Alcohols As Versatile Building Blocks

Chiral amino alcohols are a class of organic compounds distinguished by the presence of both an amino and a hydroxyl group, rendering them bifunctional. This dual functionality is the bedrock of their utility as versatile building blocks in the synthesis of complex molecules. acs.org Their ability to form stable complexes with metal catalysts makes them invaluable in asymmetric catalysis, a process that favors the formation of one enantiomer over the other.

The importance of producing single-enantiomer compounds cannot be overstated, particularly in pharmacology, where the two enantiomers of a drug can have vastly different physiological effects. Chiral amino alcohols are not only integral to the synthesis of these enantiomerically pure drugs but are also employed as chiral resolving agents to separate racemic mixtures. acs.orgfrontiersin.org The demand for enantiopure β-amino alcohols, for instance, continues to grow due to their significance as building blocks for active pharmaceutical ingredients. grafiati.com

Overview of 2r 1 Dimethylamino Propan 2 Ol As a Prototypical Chiral Scaffold

(2R)-1-(dimethylamino)propan-2-ol, a derivative of the naturally occurring amino acid D-alanine, serves as a classic example of a chiral amino alcohol. Its structure, featuring a dimethylamino group and a secondary alcohol on a simple propane (B168953) backbone, makes it an effective scaffold for inducing chirality in chemical reactions. This compound is frequently used as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction.

The primary application of this compound is as a chiral ligand in asymmetric synthesis. When complexed with metals, it forms catalysts that can mediate a variety of enantioselective reactions with a high degree of stereochemical control. One of the most common industrial methods for its synthesis is the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine (B145610), a reaction that preserves the stereochemistry of the chiral center.

Below is an interactive table detailing some of the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C5H13NO nih.gov
Molar Mass 103.16 g/mol nih.gov
Appearance Colorless to light yellow clear liquid cymitquimica.com
Boiling Point 125-127 °C sigmaaldrich.com
Melting Point -85 °C sigmaaldrich.com
Density 0.85 g/cm³ at 20 °C sigmaaldrich.com
Chirality (R)-configuration cymitquimica.com

Role of 2r 1 Dimethylamino Propan 2 Ol As a Chiral Building Block and Pharmaceutical Intermediate

Precursor in the Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

The primary application of (2R)-1-(dimethylamino)propan-2-ol in the pharmaceutical sector is as a chiral building block for constructing more complex Active Pharmaceutical Ingredients (APIs). Its specific stereoconfiguration is essential for ensuring the desired stereochemistry in the final drug product, which is often directly linked to therapeutic efficacy and reduced side effects.

The most notable use of this compound is as a key precursor in the synthesis of Tapentadol, a centrally-acting analgesic. tdcommons.org Tapentadol possesses two chiral centers, and its therapeutic activity resides specifically in the (1R,2R) isomer. tdcommons.org Various patented synthetic routes utilize intermediates derived from or related to this compound to establish these crucial stereocenters.

A common strategy does not start with this compound itself but rather with a related chiral ketone, (S)-3-(dimethylamino)-2-methyl-1-(3-methoxyphenyl)-propan-1-one. This key intermediate contains the first of the two required stereocenters. The synthesis often involves a Mannich reaction to produce a racemic ketone, which is then resolved using a chiral resolving agent. epo.org One highly effective method employs (2R,3R)-O,O'-dibenzoyltartaric acid to selectively crystallize the desired (S)-ketone as a salt, achieving high enantiomeric excess (ee ≥98.5%). epo.orggoogle.com

The second chiral center is then introduced via a Grignard reaction, where an ethyl magnesium halide is added to the carbonyl group of the (S)-ketone. This reaction stereoselectively yields the tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. epo.org Subsequent chemical modifications, including deoxygenation of the tertiary alcohol and demethylation of the methoxy (B1213986) group on the phenyl ring, lead to the final (1R,2R)-Tapentadol molecule. researchgate.nettdcommons.org

StepDescriptionKey Intermediate/ReagentPurpose
1. Racemic Ketone Synthesis A Mannich reaction is performed on a starting ketone like 1-(3-methoxyphenyl)propan-1-one. epo.orgDimethylamine (B145610) hydrochloride, ParaformaldehydeForms the basic carbon skeleton of the intermediate.
2. Chiral Resolution The racemic ketone is resolved to isolate the desired (S)-enantiomer. epo.orggoogle.com(2R,3R)-O,O'-dibenzoyltartaric acidSeparates the (S)-ketone from the (R)-ketone with high purity.
3. Stereoselective Grignard Reaction The chiral (S)-ketone reacts with a Grignard reagent to form a tertiary alcohol. researchgate.netEthyl magnesium bromideCreates the second chiral center with the desired (R) configuration.
4. Deoxygenation/Reduction The tertiary hydroxyl group is removed. researchgate.netCatalytic hydrogenolysis (e.g., using Pd/C) after acylation.Removes the hydroxyl group to form the final carbon backbone.
5. Demethylation The methoxy group on the phenyl ring is cleaved to yield a phenol. tdcommons.orgHydrobromic acid or Methionine/Methane sulfonic acidProduces the final active phenolic group of Tapentadol.

This table provides a generalized overview of common steps in Tapentadol synthesis originating from a ketone intermediate related to this compound.

While the synthesis of Tapentadol is its most prominent application, the structural motifs of this compound make it a potentially valuable intermediate for other pharmaceuticals. Chiral amino alcohols are a well-established class of building blocks in medicinal chemistry. tcichemicals.com They are used in the synthesis of various drug classes, including agents for cardiovascular diseases and antiviral therapies. researchgate.net For example, related chiral amino alcohols are key intermediates in the synthesis of HIV protease inhibitors like Atazanavir.

The potential of this compound lies in its ability to serve as a chiral template. The stereodefined alcohol can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. wikipedia.org Although specific examples of other marketed drugs derived from this particular building block are not as widely documented as Tapentadol, its utility is explored in the synthesis of novel compounds such as peptide deformylase inhibitors and aminoethylamine aspartyl protease transition state isosteres. researchgate.net

Industrial Scale-Up Considerations and Process Optimization in Pharmaceutical Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous challenges, particularly for stereoselective processes. For syntheses involving this compound intermediates, process optimization focuses on cost, efficiency, safety, and, most critically, stereochemical control.

The industrial synthesis of Tapentadol serves as an excellent case study. Key considerations include:

Stereochemical Purity: Ensuring the final product is almost exclusively the (1R,2R) isomer is the highest priority. This is often managed through the highly optimized chiral resolution of the ketone intermediate, a step that must be robust and reproducible on a large scale. epo.orggoogle.com The use of specific chiral acids and solvent systems (e.g., methanol/acetone mixtures) is fine-tuned to maximize the yield and enantiomeric excess of the desired isomer. google.com

Cost of Goods: Industrial processes are designed to avoid expensive reagents and purification methods. For example, processes that rely on chromatographic separation, such as chiral HPLC, for isolating stereoisomers are often considered industrially uneconomical. scispace.com Instead, scalable methods like diastereomeric crystallization are preferred. Similarly, expensive catalysts or harsh reagents are substituted with more cost-effective and safer alternatives where possible.

Process Efficiency and Yield: Each step of the synthesis is optimized to maximize yield and minimize reaction times and the formation of byproducts. This involves careful control of reaction parameters like temperature, pressure, and stoichiometry. For example, in the reduction of the nitro-group intermediate in one synthetic route, the reaction is closely monitored by HPLC to ensure completion before proceeding. epo.org

Waste Reduction and Environmental Impact: Modern pharmaceutical manufacturing emphasizes "green chemistry" principles. Optimizing reactions to use less hazardous solvents and reagents, and to minimize waste streams, is a critical part of the scale-up process. scispace.com

The development of a commercially viable process for APIs derived from this compound requires a multidisciplinary approach, combining organic chemistry, chemical engineering, and analytical chemistry to create a process that is not only scientifically sound but also economically and environmentally sustainable.

Atom Economy and Green Chemistry in Industrial Processes

The principles of green chemistry are increasingly integral to the chemical and pharmaceutical industries, aiming to design products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of chiral intermediates like this compound is critical for developing more sustainable manufacturing routes.

One of the most common industrial methods for synthesizing this compound is through the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine. This method is favored as it generally proceeds under mild conditions and effectively preserves the stereochemistry of the chiral center.

A key metric in green chemistry is Atom Economy , which assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. acs.org

Another important green metric, particularly for industrial processes, is the Process Mass Intensity (PMI) . PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. researchgate.net A lower PMI indicates a greener, more efficient process with less waste generation. mdpi.com The inclusion of all materials, especially water, which is often excluded from the E-factor calculation, provides a more holistic view of a process's environmental impact. mdpi.com

The drive towards greener manufacturing has led to the development of various metrics to evaluate the environmental performance of chemical processes. rsc.orgrsc.org These evaluations help in selecting synthesis routes that are not only economically viable but also environmentally responsible. rsc.org

Below is a table illustrating key green chemistry metrics relevant to industrial chemical synthesis.

MetricDescriptionGoalRelevance to this compound Synthesis
Atom Economy (AE) A measure of the percentage of reactant atoms that become part of the desired product. acs.orgMaximizeEvaluating the efficiency of synthetic routes, such as the ring-opening of (R)-propylene oxide.
Process Mass Intensity (PMI) The ratio of the total mass input (raw materials, solvents, etc.) to the mass of the final product. researchgate.netMinimizeAssessing the overall process efficiency and waste generation in the industrial production of the compound.
E-Factor The ratio of the mass of waste produced to the mass of the desired product. researchgate.netMinimizeQuantifying the amount of waste generated per unit of product, encouraging waste reduction strategies.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.MaximizeProviding a more realistic measure of reaction efficiency than yield alone.

Advanced Process Analytical Technology (PAT) for Quality Control of Chiral Intermediates

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to ensure final product quality by building it into the process from the start, a concept known as Quality by Design (QbD). mt.comlongdom.org This approach represents a shift from traditional quality control, which often relies on testing the final product, to a more proactive model of real-time monitoring and control. stepscience.com

For chiral intermediates like this compound, maintaining the correct stereochemistry (enantiomeric purity) is a critical quality attribute (CQA), as the biological activity of the final active pharmaceutical ingredient (API) often depends on a specific enantiomer. PAT provides the tools to monitor and control such critical parameters in real-time or near-real-time during the manufacturing process. mt.com

The implementation of PAT involves integrating various analytical instruments directly into the production line (in-line or on-line) or having them readily available for quick analysis (at-line). americanpharmaceuticalreview.com These tools can monitor attributes such as concentration, particle size, polymorphic form, and, crucially for chiral molecules, enantiomeric excess. mdpi.com

Key PAT tools applicable to the quality control of chiral intermediates include:

Spectroscopic Techniques : Methods like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates in a reaction mixture. nih.gov For instance, ATR-FTIR can monitor solute concentration changes in real-time. mdpi.com

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is essential for determining the enantiomeric purity of chiral intermediates. stepscience.com While traditionally an off-line method, advancements are moving towards at-line and on-line applications for faster feedback.

Chemometrics : This involves the use of mathematical and statistical methods to analyze the large datasets generated by PAT tools, enabling the development of predictive models for process control. americanpharmaceuticalreview.com

The table below summarizes some of the advanced PAT tools used for the quality control of pharmaceutical intermediates.

PAT ToolAnalytical PrincipleInformation ProvidedApplication in Chiral Intermediate QC
Near-Infrared (NIR) Spectroscopy Measures the absorption of light in the near-infrared region to determine material composition. longdom.orgConcentration, moisture content, particle size.Real-time monitoring of reaction progress and raw material identification.
Raman Spectroscopy Analyzes the inelastic scattering of monochromatic light to provide information on molecular vibrations. nih.govChemical structure, polymorphism, concentration. americanpharmaceuticalreview.comIn-situ monitoring of crystallization processes and ensuring the correct polymorphic form of the intermediate. mdpi.com
Chiral HPLC Separates enantiomers based on their differential interaction with a chiral stationary phase. stepscience.comEnantiomeric excess, purity.At-line or off-line analysis to verify the stereochemical integrity of this compound.
ATR-FTIR Spectroscopy Measures the infrared spectrum of a sample in contact with an attenuated total reflectance (ATR) crystal. mdpi.comReal-time concentration of solutes in a solution. mdpi.comMonitoring reaction kinetics and ensuring reaction completion.

By implementing a robust PAT strategy, manufacturers can gain a deeper understanding of their processes, enhance control over critical quality attributes like enantiomeric purity, reduce cycle times, and minimize the risk of batch failures. mt.comlongdom.org

Advanced Research Methodologies in the Study of 2r 1 Dimethylamino Propan 2 Ol

Spectroscopic Techniques for Stereochemical Elucidation

Chiral chromatography is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. gcms.cz This is particularly important for (2R)-1-(dimethylamino)propan-2-ol to ensure the desired enantiomer is present and to quantify any of the corresponding (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are widely employed for the enantiomeric separation of amino alcohols. acs.orgmdpi.com These methods often utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are common choices. windows.net The development of a successful chiral HPLC method often involves screening various columns and mobile phase compositions to achieve optimal separation. sigmaaldrich.comdujps.com For primary amines, a comparison of supercritical fluid chromatography (SFC) with normal-phase and polar organic modes on a cyclofructan-based CSP has been evaluated to develop effective chiral methods. chromatographyonline.com

Gas Chromatography (GC): Chiral GC is another powerful technique for the enantioseparation of volatile compounds like amino alcohols. mdpi.com Similar to HPLC, chiral GC columns are coated with a chiral stationary phase. gcms.cz Derivatized cyclodextrins are frequently used as chiral selectors in GC. jmaterenvironsci.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation of enantiomers. jmaterenvironsci.com The development of novel CSPs, including those based on covalent organic frameworks (COFs), is an active area of research to improve the efficiency of chiral GC separations. jiangnan.edu.cn

A typical setup for chiral GC analysis would involve:

Optical Rotation: Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. sigmaaldrich.com For this compound, the specific rotation is a characteristic physical property that can confirm its enantiomeric identity. The direction and magnitude of the rotation are dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides detailed information about the stereochemical features of a molecule. Vibrational circular dichroism (VCD), which measures CD in the infrared region, has been used to study the conformation of similar amino alcohols like 1-amino-2-propanol. nih.gov By comparing the experimental VCD spectrum with that predicted by density functional theory (DFT) calculations, specific vibrational bands can be assigned to particular conformational structures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. docbrown.info For chiral molecules, advanced NMR techniques are employed to differentiate between enantiomers. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govrsc.org

Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For amino alcohols, chiral acids or other specifically designed molecules can be used as CSAs. nih.govfrontiersin.org

Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers. These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric composition. rsc.org

Two-dimensional NMR experiments, such as COSY and HSQC, can be used to unambiguously assign all the proton and carbon signals in the spectrum, which is a prerequisite for detailed stereochemical analysis. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the structure, properties, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. arxiv.org In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms. mdpi.com For instance, DFT can be used to model the transition states and intermediates of a reaction, providing a detailed picture of the reaction pathway. mdpi.com This information is crucial for understanding the stereoselectivity of reactions involving this chiral amino alcohol. DFT calculations have been successfully applied to study various reactions, including cycloadditions and dehydration processes. arxiv.orgmdpi.com

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions. Studies on similar molecules like 2-(dimethylamino)ethanol have shown a preference for intramolecular hydrogen bonding, which significantly affects their conformation. researchgate.net

Ligand Binding: MD simulations are a powerful tool for studying the binding of a ligand, such as this compound, to a receptor or enzyme. mdpi.com These simulations can predict the binding mode, calculate the binding free energy, and identify the key interactions that stabilize the ligand-receptor complex. This information is invaluable in drug design and understanding the biological activity of chiral molecules. mdpi.comnih.gov

Compound Names

In Silico Prediction of Reactivity, Selectivity, and Catalytic Performance

Density Functional Theory (DFT) in Mechanistic Elucidation: DFT calculations are a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.netnih.gov This method allows researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby understand the underlying mechanisms that govern a reaction's outcome. researchgate.net For a catalytic cycle involving a metal complex with a this compound ligand, DFT can be used to:

Determine the most stable conformation of the catalyst-substrate complex.

Calculate the activation energies for different potential reaction pathways. The pathway with the lowest activation energy is typically the most favored, allowing prediction of the major product.

Analyze the non-covalent interactions between the chiral ligand and the substrate in the transition state, which is crucial for understanding the origin of enantioselectivity.

For instance, in asymmetric reactions, two diastereomeric transition states can lead to the formation of two different enantiomers of the product. By calculating the energy difference (ΔΔG‡) between these two transition states, the enantiomeric excess (ee) of the reaction can be predicted. A larger energy difference corresponds to higher predicted enantioselectivity.

Table 1: Illustrative DFT Data for a Hypothetical Asymmetric Reaction This table illustrates the type of data generated from DFT studies to predict enantioselectivity. The values are hypothetical.

Transition StateRelative Free Energy (kcal/mol)Predicted Product Enantiomer
TS-R0.0R
TS-S1.8S

In this hypothetical scenario, the transition state leading to the R-enantiomer is 1.8 kcal/mol lower in energy than the one leading to the S-enantiomer, suggesting that the R-product will be formed preferentially.

Machine Learning (ML) for Catalyst Optimization: Data-driven approaches using machine learning are emerging as a powerful strategy for catalyst design. chiralpedia.comresearchgate.net Instead of calculating reaction mechanisms from first principles, ML models learn from existing experimental or computational data to predict the performance of new catalysts. researchgate.net For a class of catalysts, such as nickel complexes that can be formed with ligands like this compound, an ML model could be developed. researchgate.netsigmaaldrich.com

The process involves:

Data Collection: Assembling a dataset of catalysts with known structures and experimentally determined catalytic activities.

Descriptor Generation: Converting the molecular structures of the ligands and complexes into numerical descriptors that capture their steric and electronic properties.

Model Training: Using an algorithm (e.g., XGBoost, neural networks) to build a model that correlates the descriptors with catalytic activity. researchgate.net

Prediction: Employing the trained model to predict the activity of new, untested catalyst structures.

This approach allows for the rapid screening of a vast library of potential ligands derived from this compound by modifying its structure, accelerating the discovery of highly efficient and selective catalysts. chiralpedia.com

Analysis of Molecular Interactions in Chiral Systems

The chirality of this compound is fundamental to its function in enantioselective processes. nih.gov Analyzing the specific molecular interactions that lead to chiral recognition is key to understanding its efficacy as a chiral ligand or resolving agent. This is achieved by combining advanced spectroscopic techniques with computational modeling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition: NMR spectroscopy is a powerful tool for studying molecular structure and interactions in solution. nih.govnih.govresearchgate.net When a chiral molecule like this compound (a chiral solvating agent or CSA) is added to a racemic mixture of another compound, it forms transient diastereomeric complexes. mdpi.com These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers. nih.gov

Key NMR techniques include:

Multinuclear NMR: Observing nuclei other than protons (¹H), such as ¹³C, ¹⁹F, or ³¹P, can provide simpler spectra with larger chemical shift differences (Δδ) between the diastereomeric complexes, making discrimination easier. nih.govresearchgate.netmdpi.com

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules. nih.gov The formation of a complex between the CSA and the analyte slows its diffusion, and differences in the stability and size of the diastereomeric complexes can be observed. nih.gov

Table 2: Example of NMR Data for Chiral Discrimination This table shows hypothetical chemical shift data from an NMR study where this compound is used as a chiral solvating agent for a racemic analyte.

Analyte EnantiomerNucleusChemical Shift (δ) with CSA (ppm)Chemical Shift Difference (Δδ) (ppm)
R-Analyte¹H7.450.05
S-Analyte¹H7.50
R-Analyte¹⁹F-112.30.4
S-Analyte¹⁹F-112.7

The separation of signals (Δδ) for the R- and S-analytes in the presence of the chiral agent confirms that chiral recognition is occurring.

Computational Modeling of Molecular Interactions: To visualize and quantify the interactions observed in NMR, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov

Molecular Docking: This method predicts the preferred binding orientation of one molecule to another. In the context of chiral recognition, docking can reveal how the enantiomers of a substrate fit into the binding pocket of a catalyst or interact with a chiral solvating agent. The analysis focuses on specific interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions. nih.gov These simulations can be used to calculate the binding free energies of the diastereomeric complexes. A lower binding free energy typically indicates a more stable complex, which can be correlated with NMR data to explain the basis of enantioselective preference. nih.gov

By integrating experimental NMR data with computational simulations, researchers can build a comprehensive model of chiral recognition at the atomic level. nih.gov This detailed understanding of molecular interactions is crucial for the rational design of more effective chiral catalysts, auxiliaries, and resolving agents based on the this compound scaffold.

Future Research Directions and Emerging Opportunities

Development of Novel and More Sustainable Synthetic Routes

The industrial production of (2R)-1-(dimethylamino)propan-2-ol has traditionally relied on methods that are effective but may present environmental or efficiency challenges. google.com Consequently, a significant area of future research is the development of greener and more sustainable synthetic pathways.

One promising avenue is the use of biomass-derived intermediates. For instance, a highly efficient, sustainable route has been demonstrated using D(+)-Glucose as a starting material. This process involves catalytic hydrogenation in a hydrogen atmosphere with a 5 wt% Ru/C catalyst, showcasing a move towards more environmentally friendly feedstocks. chemicalbook.com Another approach involves the reductive amination of amino alcohols with formaldehyde (B43269) in the presence of formic acid, which can be carried out in an autoclave. While this method requires careful control to prevent isomerization and subsequent distillation, it represents an alternative to traditional hydrogenation processes that often require large quantities of catalyst. google.com

Future research will likely focus on optimizing these greener routes, exploring new biocatalytic methods, and developing continuous flow processes to enhance efficiency and reduce waste. The goal is to create economically viable and environmentally benign methods for the large-scale production of this important chiral intermediate.

Exploration of Unconventional Catalytic Applications

The chiral nature of this compound makes it a valuable ligand for asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals and other fine chemicals. smolecule.com While its use in certain catalytic reactions is known, there is considerable scope for exploring its application in unconventional catalytic systems.

Future investigations could focus on its use in novel carbon-carbon and carbon-heteroatom bond-forming reactions. Its bidentate nature, with both a hydroxyl and a dimethylamino group, allows it to form stable complexes with a variety of metal centers, potentially enabling new types of catalytic transformations. Research into its application in areas such as C-H activation, photoredox catalysis, and electrocatalysis could unveil new synthetic possibilities.

Furthermore, the development of immobilized catalysts based on this compound could lead to more robust and recyclable catalytic systems, addressing key challenges in industrial chemical synthesis.

Expansion into Novel Materials Science and Supramolecular Chemistry

The unique structural features of this compound, including its chirality and functional groups capable of hydrogen bonding, make it an intriguing candidate for applications in materials science and supramolecular chemistry.

Future research could explore the incorporation of this molecule into the structure of polymers, metal-organic frameworks (MOFs), and other advanced materials. Its chirality could be exploited to create materials with specific optical or recognition properties. For example, polymers derived from this compound could find use as chiral stationary phases in chromatography or as components in chiral sensors.

In supramolecular chemistry, the ability of the hydroxyl and amino groups to participate in non-covalent interactions could be harnessed to construct complex, self-assembled architectures. These could have applications in areas such as drug delivery, molecular recognition, and the development of "smart" materials that respond to external stimuli. The synthesis of novel unsymmetrical phthalocyanine (B1677752) compounds using 1-dimethylamino-2-propanol (B140979) solution hints at the potential for creating complex functional molecules. sigmaaldrich.com

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Catalyst Discovery

Catalyst Discovery: AI and ML can accelerate the discovery of new catalysts that utilize this compound as a ligand. arxiv.org By analyzing large datasets of catalyst performance, machine learning models can identify structure-activity relationships and predict the catalytic activity of new, untested ligand-metal complexes. This data-driven approach can significantly reduce the time and experimental effort required to develop new and improved catalysts for a wide range of chemical reactions. arxiv.org The integration of AI with high-throughput experimentation can create a closed-loop system for the rapid optimization of catalytic processes.

The synergy between computational and experimental chemistry will be crucial in fully realizing the potential of this compound in the years to come.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Stereopurity
Temperature0–25°CHigher temps increase racemization risk
Catalyst (Pd/C)5–10 wt%Ensures complete reduction without side products
SolventMethanol/WaterPolar solvents stabilize intermediates

Intermediate: How can researchers validate the enantiomeric excess (ee) of this compound in asymmetric synthesis?

(Methodological Answer)
Validation requires a combination of analytical techniques:

Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for (R) and (S) configurations .

Polarimetry : Compare observed optical rotation with literature values (e.g., [α]D²⁵ = +9.5° for (R)-enantiomer) .

Advanced: What computational strategies predict the solvent effects on this compound’s stability and reactivity?

(Methodological Answer)
Molecular dynamics (MD) and density functional theory (DFT) are effective:

  • Solvent Modeling : Use COSMO-RS to predict solvation free energy and partition coefficients in polar vs. nonpolar solvents .
  • Transition State Analysis : Identify solvent-dependent activation barriers for reactions like N-demethylation .
  • pKa Prediction : Tools like MarvinSketch estimate protonation states (predicted pKa ~9.2 for the dimethylamino group) .

Q. Table 2: Computed Solvent Effects

SolventΔG solvation (kcal/mol)Predicted Stability
Water-5.8High (hydrophilic interactions)
Ethanol-3.2Moderate
Hexane+1.5Low (aggregation)

Basic: How does the chiral center in this compound influence its biological activity?

(Methodological Answer)
The (R)-configuration enhances interactions with chiral biological targets:

  • Enzyme Binding : The hydroxyl and dimethylamino groups align with active sites in dehydrogenases or kinases, as seen in analogous β-adrenergic ligands .
  • Membrane Permeability : The (R)-enantiomer shows higher solubility in lipid bilayers due to favorable dipole alignment .
  • Toxicity Profile : Enantiopure (R)-forms reduce off-target effects compared to racemic mixtures .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

(Methodological Answer)
Common impurities include residual amines, diastereomers, and oxidation byproducts. Mitigation strategies:

  • LC-MS/MS : Detect sub-ppm impurities using electrospray ionization (ESI+) and multiple reaction monitoring (MRM) .
  • Derivatization : Use trifluoroacetic anhydride to enhance volatility for GC-MS analysis of amine contaminants .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify oxidation-prone sites .

Advanced: How do conflicting solubility data for this compound in aqueous vs. organic phases impact formulation design?

(Methodological Answer)
Discrepancies arise from polymorphic forms or protonation states. Solutions include:

  • pH Adjustment : At pH < 8, the dimethylamino group protonates, increasing water solubility (e.g., 50 mg/mL at pH 6 vs. 10 mg/mL at pH 9) .
  • Co-Solvents : Use ethanol/water mixtures (70:30 v/v) to balance solubility and stability .
  • Solid Dispersion : Amorphous formulations with PVP-VA improve bioavailability in hydrophobic matrices .

Intermediate: What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

(Methodological Answer)
The compound serves as:

  • Chiral Ligand Precursor : Chelates metals (e.g., Cu, Pd) in cross-coupling reactions, enhancing enantioselectivity in C–N bond formation .
  • Organocatalyst : Facilitates aldol reactions via hydrogen-bonding activation of carbonyl groups .
  • Resolution Agent : Forms diastereomeric salts with racemic acids for kinetic resolution .

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Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-(dimethylamino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R)-1-(dimethylamino)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.